Gosogliptin is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed in Russia for the treatment of type 2 diabetes mellitus (T2DM) [, , , ]. It belongs to the class of incretin mimetics, which work by enhancing the activity of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) []. These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion from pancreatic beta cells and suppressing glucagon secretion from pancreatic alpha cells [].
Gosogliptin, as a DPP-4 inhibitor, exerts its glucose-lowering effect by inhibiting the enzymatic activity of DPP-4 [, , ]. DPP-4 is an enzyme responsible for the rapid degradation of incretin hormones, GLP-1 and GIP [, , ]. By inhibiting DPP-4, Gosogliptin increases the half-life and activity of these incretin hormones, leading to enhanced insulin secretion and reduced glucagon secretion, ultimately resulting in improved glycemic control [, , ].
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5